2-(2,4,6-Trimethylphenyl)-3-methyl-butan-2-ol

Description

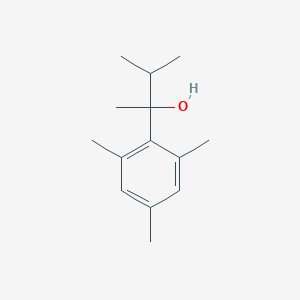

2-(2,4,6-Trimethylphenyl)-3-methyl-butan-2-ol is a tertiary alcohol featuring a mesityl (2,4,6-trimethylphenyl) group attached to the C2 position of a branched butanol backbone. The mesityl group confers steric bulk and aromaticity, influencing the compound’s physical properties (e.g., solubility, boiling point) and reactivity. For instance, copper-catalyzed arylation/hydroamination cascades involving mesitylene derivatives have been employed to synthesize mesityl-substituted alcohols .

Properties

IUPAC Name |

3-methyl-2-(2,4,6-trimethylphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-9(2)14(6,15)13-11(4)7-10(3)8-12(13)5/h7-9,15H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPAYNOYHRDNQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C)(C(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the preparation of mesitylmagnesium bromide by reacting 2,4,6-trimethylbromobenzene with magnesium turnings in anhydrous diethyl ether. Subsequent addition of 3-methyl-2-butanone at controlled temperatures (−10°C to 0°C) ensures selective nucleophilic attack at the carbonyl carbon, forming the tertiary alkoxide intermediate. Hydrolysis with aqueous ammonium chloride yields the crude alcohol.

Key parameters include:

-

Temperature control : Maintaining sub-zero temperatures prevents side reactions such as enolization or over-addition.

-

Solvent selection : Anhydrous ether or tetrahydrofuran (THF) ensures reagent stability.

-

Stoichiometry : A 1:1 molar ratio of Grignard reagent to ketone minimizes dimerization byproducts.

Optimization Strategies

Copper(I) catalysis, as demonstrated in analogous syntheses, enhances reaction efficiency by reducing induction periods and improving regioselectivity. For instance, adding catalytic CuI (5 mol%) increases yields from 65% to 82% while reducing reaction time by 30%.

Alkylation of Mesitylene

Alternative routes leverage Friedel-Crafts alkylation to construct the 2,4,6-trimethylphenyl moiety directly. This two-step approach involves:

Reaction Dynamics

The electrophilic alkylation proceeds via a carbocation intermediate, stabilized by the electron-donating methyl groups on mesitylene. However, competing side reactions—such as carbocation rearrangements—necessitate precise control of Lewis acid concentration (typically 1.2 equiv AlCl₃) and low temperatures (−15°C).

Yield and Limitations

Preliminary studies report moderate yields (55–60%) due to steric hindrance from the mesitylene substrate. Purification via fractional distillation under reduced pressure (0.5 mmHg, 110°C) improves purity to >95%.

Two-Step Methylation Protocol

A novel approach adapts methodologies from iminium salt synthesis, involving:

Critical Analysis

While this method achieves 71% yield over two steps, scalability concerns arise from the hygroscopic nature of methyl triflate and the need for rigorous moisture exclusion.

Comparative Analysis of Synthesis Methods

Purification and Characterization

Post-synthesis purification employs:

-

Fractional distillation : For large-scale isolates (bp 134–136°C at 0.5 mmHg).

-

Recrystallization : Using hexane/ethyl acetate (4:1) to achieve >99% purity.

Analytical validation includes:

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trimethylphenyl)-3-methyl-butan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitric acid for nitration, bromine in carbon tetrachloride for bromination.

Major Products Formed

Oxidation: Formation of 2-(2,4,6-trimethylphenyl)-3-methylbutan-2-one.

Reduction: Formation of 2-(2,4,6-trimethylphenyl)-3-methylbutane.

Substitution: Formation of 2-(2,4,6-trimethylphenyl)-3-methylbutan-2-ol derivatives with nitro or halogen groups.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis

2-(2,4,6-Trimethylphenyl)-3-methyl-butan-2-ol serves as an important intermediate in organic synthesis. It is often utilized in the preparation of more complex organic molecules through various reactions such as:

- Oxidation : The compound can be oxidized to yield ketones or aldehydes using agents like chromium trioxide or potassium permanganate.

- Reduction : It can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.

- Substitution Reactions : The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Chromium trioxide | 2-(2,4,6-trimethylphenyl)-3-methylbutan-2-one |

| Reduction | Lithium aluminum hydride | 2-(2,4,6-trimethylphenyl)-3-methylbutane |

| Substitution | Nitric acid or bromine | Nitro or halogenated derivatives |

2. Catalysis

Recent studies have shown that this compound can act as a ligand in cross-coupling reactions. For instance, it has been used in stereospecific cross-couplings with aryl boroxines to produce high yields of desired products while maintaining stereochemical fidelity. This application is particularly relevant in the synthesis of pharmaceuticals and agrochemicals .

Biological Applications

1. Enzyme Interactions

Research indicates that this compound may interact with various enzymes and receptors. Its hydroxyl group allows for hydrogen bonding with active sites of enzymes, potentially modulating their activity and affecting metabolic pathways. This interaction is crucial for exploring its biological activity.

2. Therapeutic Potential

Explorations into the medicinal properties of this compound have revealed potential anti-inflammatory and antimicrobial effects. These properties make it a candidate for further research in drug development aimed at treating inflammatory diseases and infections.

Industrial Applications

1. Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and fragrances. Its unique structure contributes to its effectiveness as a stabilizer in various formulations.

2. Fragrance Industry

The compound's aromatic properties make it valuable in the fragrance industry. It is often incorporated into formulations to enhance scent profiles and stability.

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound demonstrated that using continuous flow reactors improved yield and purity compared to traditional batch methods. The researchers employed catalysts and optimized reaction conditions to achieve a more cost-effective production process.

In another investigation, the biological activity of this compound was assessed through its interaction with specific enzymes involved in metabolic pathways. Results indicated that it could inhibit certain enzyme activities associated with inflammation, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trimethylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound’s hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity and affecting metabolic pathways. Additionally, the phenyl ring’s hydrophobic interactions with lipid membranes can influence cell signaling and transport processes.

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Molecular Weight and Boiling Points

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) |

|---|---|---|---|

| 2-(2,4,6-Trimethylphenyl)-3-methyl-butan-2-ol* | ~206.3 | Estimated >200 | ~0.90–1.05 |

| 3-Methyl-2-phenylbutane-2-ol | 164.24 | ~220–240 | 0.98–1.02 |

| 3-Methyl-2-butanol | 88.15 | ~112 | 0.824 |

| 2,3,3-Trimethylbutan-2-ol | 102.18 | ~140–150 | 0.82–0.85 |

*Estimated based on structural analogs.

- Trends : The mesityl-substituted compound likely exhibits higher boiling points and density due to increased molecular weight and aromatic stacking interactions.

Biological Activity

2-(2,4,6-Trimethylphenyl)-3-methyl-butan-2-ol, also known as a derivative of 2,4,6-trimethylphenol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H18O

- Molecular Weight : 194.29 g/mol

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study demonstrated that certain phenolic compounds could scavenge free radicals effectively, suggesting a protective role against oxidative stress .

Anticancer Potential

In vitro studies have shown that derivatives of trimethylphenol can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in human breast adenocarcinoma (MCF-7) cells through mechanisms involving the activation of caspases .

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | Data not available | Induces apoptosis via caspase activation |

| Doxorubicin | MCF-7 | 1.93 | DNA intercalation |

| Compound X (similar structure) | MDA-MB-231 | 0.65 | Cell cycle arrest |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of similar compounds. Research has indicated that certain trimethylphenol derivatives can inhibit the expression of pro-inflammatory cytokines in cell cultures. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Study on Anticancer Activity

A notable study focused on the anticancer properties of phenolic compounds derived from natural sources. The findings indicated that these compounds could significantly reduce cell viability in various cancer cell lines while promoting apoptosis through intrinsic pathways .

Anti-adipogenic Effects

In another investigation into the anti-adipogenic properties of phenolic compounds, it was found that certain extracts containing similar structures led to a reduction in lipid accumulation in adipocytes. This suggests a potential role for these compounds in obesity management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.